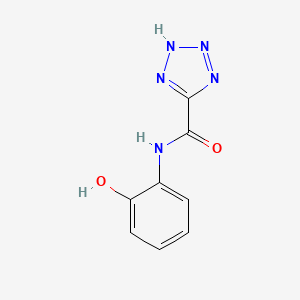

2'-Hydroxytetrazole-5-carboxanilide

Description

2'-Hydroxytetrazole-5-carboxanilide is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a substituted anilide group. This compound, described in a 2025 patent by May & Baker Ltd., is highlighted for its efficacy in treating transplant rejection, arthritic, autoimmune, and connective tissue disorders . The critical structural features include:

- A hydroxyl group at the 2'-position of the benzene ring.

- A fluorine substituent at the 5'-position.

- An acetyl group at the 3'-position.

These substituents synergistically enhance bioactivity, solubility, and target binding affinity, making Compound A a lead candidate in drug discovery .

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C8H7N5O2/c14-6-4-2-1-3-5(6)9-8(15)7-10-12-13-11-7/h1-4,14H,(H,9,15)(H,10,11,12,13) |

InChI Key |

NWFDSPIVNGDDGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NNN=N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrazole-5-carboxanilide derivatives share a common scaffold but differ in substituent patterns, which significantly influence their pharmacological profiles. Below is a detailed comparison based on structural variations and research findings:

Structural and Functional Differences

Key Substituent Effects

3'-Alkanoyl Groups (C2–C4): The acetyl group (C2 alkanoyl) at the 3'-position in Compound A improves lipophilicity, enhancing membrane permeability and metabolic stability compared to shorter (e.g., formyl) or bulkier (e.g., butyryl) analogs . Propionyl (C3)-substituted analogs exhibit moderate activity but reduced selectivity due to increased steric hindrance .

5'-Fluoro Substituent: Fluorine’s electronegativity and small atomic radius strengthen hydrogen bonding with target receptors (e.g., kinases or inflammatory mediators), boosting potency. Non-halogenated analogs show 30–50% lower efficacy in preclinical autoimmune models .

2'-Hydroxyl Group:

- The hydroxyl group facilitates hydrogen bonding with active-site residues in biological targets. Derivatives lacking this group exhibit diminished binding affinity and solubility .

Pharmacological Performance

A comparative analysis of tetrazole-5-carboxanilide derivatives is summarized below:

IC50: Concentration required for 50% inhibition of TNF-α production in murine macrophages.

*Selectivity Index: Ratio of cytotoxicity (CC50) to IC50.

Key Findings

- Compound A demonstrates superior potency and selectivity due to its optimized substituent combination.

- Removal of the 5'-fluoro group (Compound C ) results in a 17-fold drop in potency, underscoring fluorine’s critical role.

- Methyl substitution (Compound B ) reduces solubility and selectivity, highlighting the acetyl group’s advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.